Ascididemin
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Overview
Description
Ascididemin can be viewed as a fused phenanthroline with quinoline; from the Mediterranean ascidian Cystodytes dellechiajei.
Scientific Research Applications
Inhibition of Topoisomerase II and Induction of Apoptosis in Leukemia Cells
Ascididemin exhibits notable cytotoxic activities against tumor cells. It stimulates DNA cleavage by topoisomerase II, a crucial enzyme involved in DNA replication and cell division. This activity leads to apoptosis, especially in leukemia cells. Interestingly, Ascididemin acts as a conventional topoisomerase II poison, significantly promoting DNA cleavage at specific sites. This property is crucial for its potent inducer effect on apoptosis in leukemia cells, as demonstrated through cell cycle analysis and cleavage experiments with poly(ADP-ribose) polymerase (PARP) (Dassonneville et al., 2000).
DNA Cleavage Mechanism
Ascididemin is identified as a thiol-dependent DNA cleaving agent. It was previously believed to target DNA and topoisomerase II, but recent findings provide direct evidence of its ability to cause DNA cleavage under physiological conditions. This mechanism of action is significant in understanding the cytotoxic potential of Ascididemin (Matsumoto et al., 2000).
Mechanism of Induced Cytotoxicity
Ascididemin, along with certain synthetic analogues, has the unique ability to cleave DNA in the absence of topoisomerase I or II. This activity is facilitated by the generation of reactive oxygen species (ROS), which play a critical role in its cytotoxic mechanism. This finding implicates that the cytotoxicity of Ascididemin may largely be attributed to the oxidative stress it induces in cells (Matsumoto et al., 2003).
Interaction with G-quadruplexes and Telomerase Inhibition
Ascididemin and its analogues, such as Meridine, exhibit a significant preference for quadruplexes over duplexes or single-stranded DNA structures. This property is crucial for their role as telomerase inhibitors, a key aspect in antitumor activities. Their interaction with DNA structures, especially quadruplexes, makes them strong candidates for cancer therapy (Guittat et al., 2005).
Structural Requirements for Biological Activity
The structural elements of Ascididemin play a pivotal role in its biological activities, including enzyme inhibition and cytotoxicity. Specific structural features like N-8 in ring A and a completed ring E are essential for its activity. This information is valuable for designing effective derivatives with potential therapeutic applications (Lindsay et al., 1995).
properties
CAS RN |
114622-04-7 |
---|---|
Product Name |
Ascididemin |
Molecular Formula |
C18H9N3O |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14(19),15,17-decaen-20-one |
InChI |
InChI=1S/C18H9N3O/c22-18-12-5-3-8-19-15(12)16-14-11(7-9-20-16)10-4-1-2-6-13(10)21-17(14)18/h1-9H |
InChI Key |
BTAIBIXHXSXUFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2 |
Appearance |
Solid powder |
Other CAS RN |
114622-04-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ascididemin; Leptoclinidinone; NSC 675670; NSC-675670; NSC675670; CRL 8274; CRL-8274; CRL8274. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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